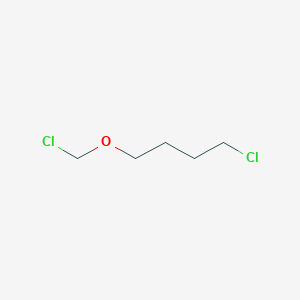
tert-butyl N-(3,4-dihydroxybutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(3,4-dihydroxybutyl)carbamate is an organic compound known for its unique chemical properties and applications. This compound is a white solid with a characteristic odor and is recognized for its antimicrobial and antioxidant properties . Its molecular formula is C9H19NO4, and it has a molecular weight of 205.25 g/mol .
Preparation Methods
The synthesis of tert-butyl N-(3,4-dihydroxybutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxybutyl derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
tert-butyl N-(3,4-dihydroxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl groups are replaced by other functional groups using reagents like alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl N-(3,4-dihydroxybutyl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which tert-butyl N-(3,4-dihydroxybutyl)carbamate exerts its effects involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. Its antioxidant action is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells and tissues .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(3,4-dihydroxybutyl)carbamate include:
tert-butyl N-(2,3-dihydroxypropyl)carbamate: This compound is also a protected amine and is used in similar applications, but it has a different molecular structure and properties.
tert-butyl N-(2,3-dihydroxybutyl)carbamate: Another related compound with slight variations in its chemical structure, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of antimicrobial and antioxidant properties, making it particularly valuable in applications requiring both functionalities.
Properties
CAS No. |
878807-30-8 |
|---|---|
Molecular Formula |
C9H19NO4 |
Molecular Weight |
205.3 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



